2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
Description
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and versatility in organic synthesis
Properties
IUPAC Name |
2-ethoxy-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-4-16-7-11(13)12-5-10(6-12)17(14,15)8-9(2)3/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFBLXCQQDCVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves the reaction of an azetidine derivative with an appropriate sulfonylating agent. One common method includes the reaction of 3-(isobutylsulfonyl)azetidine with ethyl chloroacetate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or sulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its target, while the azetidine ring can provide stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
3-(Isobutylsulfonyl)azetidine: A precursor in the synthesis of the target compound.
Ethyl chloroacetate: Used in the preparation of various azetidine derivatives.
Azetidine-2-one: Another azetidine derivative with different functional groups.
Uniqueness
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is unique due to the presence of both the ethoxy and isobutylsulfonyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable molecule for research and development in various fields.
Biological Activity
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, a compound with the CAS number 1797632-58-6, belongs to a class of azetidine derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 323.5 g/mol. The compound features an ethoxy group and a sulfonyl azetidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.5 g/mol |
| CAS Number | 1797632-58-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its azetidine structure allows it to mimic certain amino acids, potentially influencing protein interactions.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
Case Studies and Research Findings
Recent literature has explored the synthesis and biological evaluation of azetidine derivatives. For instance:
- A study conducted by Yang et al. demonstrated the synthesis of various azetidine derivatives and their subsequent evaluation for biological activity, showing promising results in vitro against specific cancer cell lines .
- Another research highlighted the potential of sulfonamide compounds in modulating inflammatory pathways, suggesting that structural modifications could enhance their therapeutic efficacy .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Azetidine Ring : The azetidine ring is synthesized from appropriate precursors using cyclization reactions.
- Sulfonation : Introduction of the isobutylsulfonyl group through nucleophilic substitution reactions.
- Ethanone Formation : The final step involves acylation to form the ethanone moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
